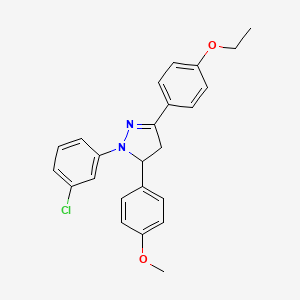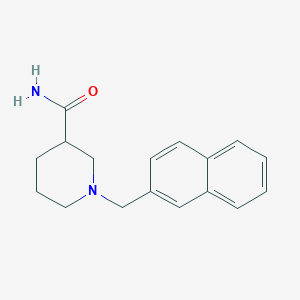
5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has shown great potential in scientific research. It is a triazole derivative that has been synthesized through a number of methods and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms. It may also work by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi. It has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models. Additionally, it has been found to reduce inflammation and to modulate the immune response.
実験室実験の利点と制限
One advantage of 5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage is its potential as a cancer treatment. It has been found to be effective against a variety of cancer cell lines and has shown promise in animal studies.
One limitation of this compound is its low solubility in water, which can make it difficult to work with in some lab experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for research on 5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is its potential as a treatment for drug-resistant infections. Another area of interest is its potential as a cancer treatment, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
合成法
The synthesis of 5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a number of methods. One method involves the reaction of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 4-ethylphenylhydrazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dimethylformamide (DMF) at room temperature. The resulting product is then treated with ammonium hydroxide to obtain the final compound.
科学的研究の応用
5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have several scientific research applications. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. It has also been found to have antitumor activity and has been studied as a potential cancer treatment. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
特性
IUPAC Name |
5-amino-N-(4-ethylphenyl)-1-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-13-8-10-14(11-9-13)20-18(24)16-17(19)23(22-21-16)15-7-5-4-6-12(15)2/h4-11H,3,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBACBNBQBSPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5108033.png)



![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)
